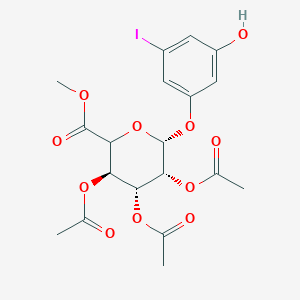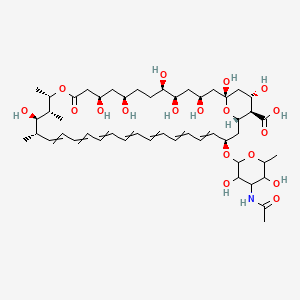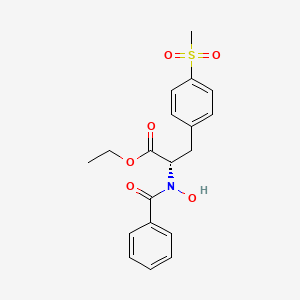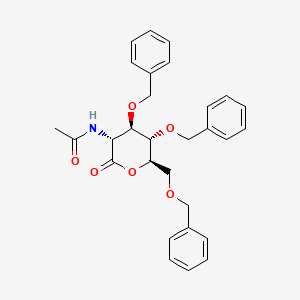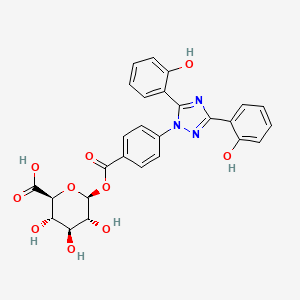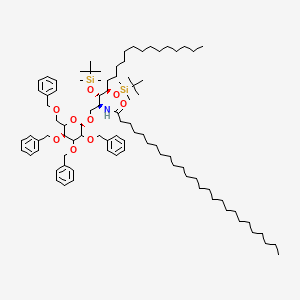
1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section focuses on the broader category of organometallic compounds and silyl-protected derivatives, which are crucial in organic synthesis, particularly in the protection of hydroxyl groups and the stabilization of sensitive intermediates.
Synthesis Analysis
Compounds with tert-butyldimethylsilyl and benzyl protective groups are synthesized through reactions involving silylation and benzyl protection strategies. These methods are essential for creating compounds with enhanced reactivity and stability for further chemical transformations (Uhl et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds involving tert-butyldimethylsilyloxy groups and related derivatives often features significant steric hindrance, which can influence reactivity and stability. X-ray crystallography and NMR spectroscopy are common tools used for structural characterization, providing insights into the bonding arrangements and electronic properties of these molecules (Ried & Reiher, 1987).
Chemical Reactions and Properties
The reactivity of compounds containing tert-butyldimethylsilyloxy and benzyl groups is diverse, with applications ranging from polymerization catalysts to the synthesis of complex heterocycles. These compounds participate in various chemical reactions, including cationic polymerization and cycloadditions, demonstrating their versatility in organic synthesis (Hsueh, Huang, & Lin, 2002).
科学的研究の応用
Steric Effects in Phosphorus Compounds
Research on sterically demanding ligands for the synthesis of compounds with phosphorus centers has been conducted. For example, Shah et al. (2000) investigated tetraarylphenyls as sterically encumbered ligands for phosphorus compounds, which could provide insights into the steric effects in similar compounds like 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Photochemical Isomerization
Matsuno et al. (2003) explored the photochemical isomerization of certain silyl-substituted compounds, which may offer parallels to the photochemical behavior of 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 (Matsuno, Ichinohe, & Sekiguchi, 2003).
Arylenecyclosiloxane-dimethylsiloxane Copolymers
Mukbaniani et al. (2003) investigated the synthesis of arylenecyclosiloxane-dimethylsiloxane copolymers, which could provide insights into similar siloxane-based compounds and their potential applications (Mukbaniani, Karchkhadze, Khananashvili, & Koiava, 2003).
Synthesis and Reactivity of Silyl-Substituted Compounds
Research by Oikawa et al. (2008) into the synthesis and reactivity of silyl-substituted compounds may provide relevant insights into the chemical behavior of 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000, particularly in the context of photochemical reactions (Oikawa, Nakata, Matsumoto, Kabe, & Sekiguchi, 2008).
Syntheses of Partially Etherified Derivatives
Fujita et al. (2004) conducted research on the selective syntheses of partially etherified derivatives, which may provide relevant chemical insights applicable to 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 (Fujita, Qi, Verkerk, Dzwiniel, McDonald, & Stryker, 2004).
Tetrakis Fischer-Type Carbene Complexes
Research on Tetrakis Fischer-Type Carbene Complexes by Quast et al. (2000) might offer insights into similar complexes and reactions involving 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 (Quast, Nieger, & Dötz, 2000).
特性
IUPAC Name |
N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H151NO9Si2/c1-13-15-17-19-21-23-25-27-28-29-30-31-32-33-34-35-36-37-39-41-43-45-59-69-83(92)91-80(84(100-102(11,12)90(6,7)8)81(99-101(9,10)89(3,4)5)68-58-44-42-40-38-26-24-22-20-18-16-14-2)74-97-88-87(96-73-79-66-56-49-57-67-79)86(95-72-78-64-54-48-55-65-78)85(94-71-77-62-52-47-53-63-77)82(98-88)75-93-70-76-60-50-46-51-61-76/h46-57,60-67,80-82,84-88H,13-45,58-59,68-75H2,1-12H3,(H,91,92)/t80-,81+,82?,84-,85-,86?,87?,88-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJYBSPOJHWLRR-OATICKLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C(C(CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1C(C([C@H](C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)[C@@H]([C@@H](CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H151NO9Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

